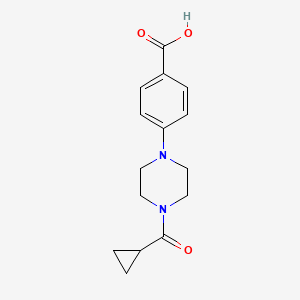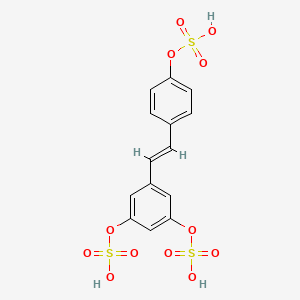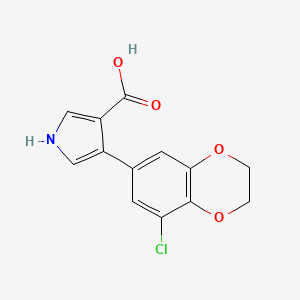
4-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-3-carboxylic acid
Overview
Description
4-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-3-carboxylic acid , also known by its chemical structure, is a compound with the following properties:
- Molecular Formula : C<sub>10</sub>H<sub>9</sub>ClO<sub>4</sub>
- Molecular Weight : 228.63 g/mol
- Physical State : Solid
- Melting Point : 150°C
Molecular Structure Analysis
The molecular structure of 4-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-3-carboxylic acid consists of a pyrrole ring fused with a benzodioxin ring. The chlorine atom is attached to the benzodioxin moiety. The carboxylic acid group is positioned at the 3-carbon of the pyrrole ring.
!Molecular Structure
Physical And Chemical Properties Analysis
- Solubility : Investigate its solubility in different solvents.
- Stability : Assess its stability under various conditions (e.g., temperature, pH).
- Acid-Base Properties : Explore its acidity or basicity.
Scientific Research Applications
Anticonvulsant Activity
Compounds based on the 1-(2,3-dihydro-1,4-benzodioxin-6-yl) structure have been synthesized and evaluated for their anticonvulsant activities. For instance, amino amides and amino esters derived from 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid showed promising anticonvulsant effects, indicating the therapeutic potential of these compounds in neurological disorders (Arustamyan et al., 2019).
Antioxidant Activity
Derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, containing various substituents, were synthesized and demonstrated significant antioxidant activities. This includes compounds with higher antioxidant activity than ascorbic acid, highlighting their potential in oxidative stress-related applications (Tumosienė et al., 2019).
Antimicrobial Potential
The synthesis of 2-[(4-chlorophenyl)sulfonylamino]-N-(un/substituted-phenyl)acetamides revealed compounds with significant antibacterial and antifungal activities. Certain derivatives were identified with suitable antimicrobial potential and low hemolytic activity, suggesting their utility in developing new antimicrobial agents (Abbasi et al., 2020).
Biocatalysis for Chiral Synthesis
An enzyme from Alcaligenes faecalis subsp. parafaecalis has been used for the efficient preparation of both enantiomers of chiral building block 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid. This biocatalytic approach offers an advantageous route for the synthesis of optically pure compounds, important for pharmaceutical applications (Mishra et al., 2016).
Safety And Hazards
Safety data for this compound is essential:
- Toxicity : Investigate its toxicity profile.
- Handling Precautions : Follow standard laboratory safety protocols.
Future Directions
Future research could focus on:
- Biological Activity : Investigate its potential as a drug candidate.
- Structural Modifications : Design analogs for improved properties.
- Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.
Remember that this analysis is based on available information, and further research is crucial to fully understand the compound’s properties and potential applications123.
properties
IUPAC Name |
4-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4/c14-10-3-7(4-11-12(10)19-2-1-18-11)8-5-15-6-9(8)13(16)17/h3-6,15H,1-2H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTGUVBRTNCBSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Cl)C3=CNC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



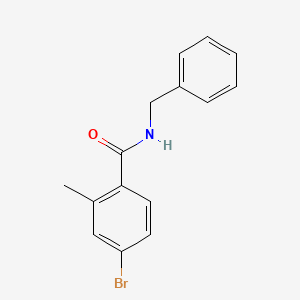
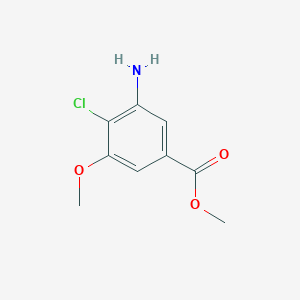
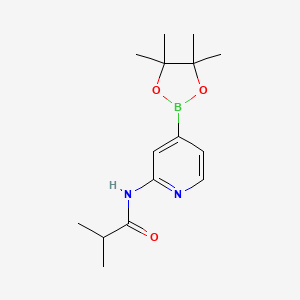
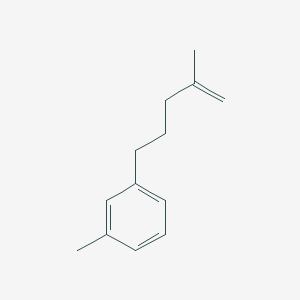
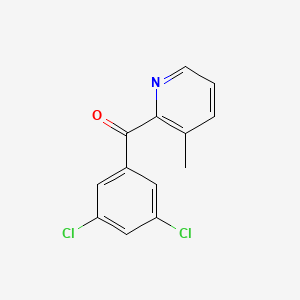
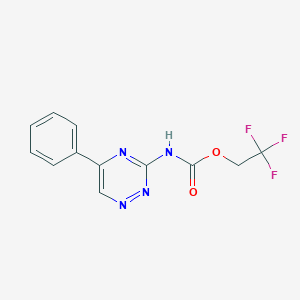
![3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1452591.png)
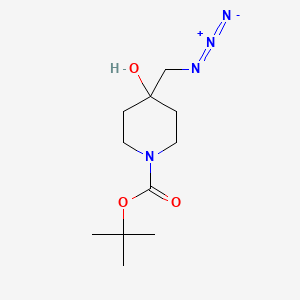
![5-[4-(Cyclopropyloxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452593.png)
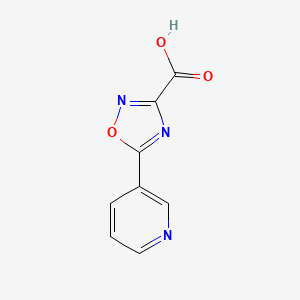
![[5-(4-Chlorophenyl)isoxazol-3-yl]acetic acid](/img/structure/B1452596.png)
